molecular formula C7H9FN2 B3301516 2-(5-Fluoropyridin-2-YL)ethanamine CAS No. 910386-61-7

2-(5-Fluoropyridin-2-YL)ethanamine

Cat. No. B3301516
CAS RN: 910386-61-7
M. Wt: 140.16 g/mol
InChI Key: GETNTXOORZGBIM-UHFFFAOYSA-N
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Description

“2-(5-Fluoropyridin-2-YL)ethanamine” is a chemical compound with the molecular formula C7H9FN2 . It has an average mass of 140.158 Da and a monoisotopic mass of 140.074982 Da . This compound is also known as 2-Pyridineethanamine, 5-fluoro- .


Synthesis Analysis

The synthesis of “2-(5-Fluoropyridin-2-YL)ethanamine” or similar compounds has been reported in scientific literature . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .


Molecular Structure Analysis

The molecular structure of “2-(5-Fluoropyridin-2-YL)ethanamine” consists of a pyridine ring attached to an ethanamine group with a fluorine atom at the 5th position of the pyridine ring .

Future Directions

The future directions for “2-(5-Fluoropyridin-2-YL)ethanamine” could involve further exploration of its potential biological activities. For instance, related compounds have shown promising anti-fibrotic activities , suggesting potential for therapeutic applications.

properties

IUPAC Name

2-(5-fluoropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETNTXOORZGBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyridin-2-YL)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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